B1574669 ONO-7579

ONO-7579

Cat. No.: B1574669
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of TRK Receptor Family: TRKA, TRKB, and TRKC

The TRK receptor family consists of three primary members: TRKA, TRKB, and TRKC. Each receptor is encoded by a distinct neurotrophic tyrosine receptor kinase gene (NTRK1, NTRK2, and NTRK3, respectively) and exhibits a characteristic binding affinity for specific neurotrophin ligands. These receptors are transmembrane proteins featuring an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain. Upon ligand binding, TRK receptors undergo dimerization and autophosphorylation of specific tyrosine residues within their intracellular domains, leading to the activation of downstream signaling pathways.

The neurotrophin family of ligands includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4/5 (NT-4/5). The binding specificities between TRK receptors and their neurotrophin ligands are generally well-defined:

TRKA primarily binds NGF.

TRKB primarily binds BDNF and NT-4/5.

TRKC primarily binds NT-3.

This ligand-receptor interaction triggers a cascade of intracellular events. The autophosphorylation of the TRK receptor's tyrosine kinase domain creates docking sites for adaptor proteins, leading to the recruitment and activation of key signaling molecules. Major downstream pathways activated include the mitogen-activated protein kinase (MAPK/ERK) pathway, the phosphatidylinositol 3-kinase (PI3K/Akt) pathway, and the phospholipase C-gamma (PLCγ) pathway. These pathways collectively regulate diverse cellular processes such as proliferation, differentiation, survival, and apoptosis.

Table 1: TRK Receptors and Their Primary Neurotrophin Ligands

TRK ReceptorEncoding GenePrimary Neurotrophin Ligands
TRKANTRK1Nerve Growth Factor (NGF)
TRKBNTRK2Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-4/5 (NT-4/5)
TRKCNTRK3Neurotrophin-3 (NT-3)

Physiological TRK signaling is indispensable for the proper development and maintenance of the nervous system. During embryonic development, TRK signaling guides neuronal differentiation, axon guidance, and synapse formation. In adult organisms, these pathways are critical for neuronal survival, synaptic plasticity, and the regulation of various sensory functions, including pain perception and proprioception. For instance, NGF-TRKA signaling is crucial for the survival and function of sympathetic and sensory neurons, while BDNF-TRKB signaling is vital for learning, memory, and motor coordination.

Neurotrophin Ligands and Receptor Activation

Aberrant TRK Signaling in Pathogenesis

While essential for normal physiological function, aberrant TRK signaling can contribute significantly to disease progression, particularly in oncology. This dysregulation often arises from genetic alterations that lead to constitutive activation of the TRK kinase domain, driving uncontrolled cell growth and survival. The compound ONO-7579 has been developed as a pan-TRK inhibitor to counteract such aberrant signaling, demonstrating its relevance in understanding and potentially treating diseases driven by TRK dysregulation.

One of the most significant mechanisms of aberrant TRK signaling in disease is the occurrence of neurotrophic tyrosine receptor kinase (NTRK) gene fusions. These fusions involve the fusion of an NTRK gene (NTRK1, NTRK2, or NTRK3) with a partner gene, resulting in a chimeric protein where the TRK kinase domain becomes constitutively active, independent of neurotrophin binding. Such oncogenic fusions act as potent drivers of cell proliferation and survival, contributing to the development and progression of various cancers. Examples include NTRK fusions found in colorectal cancer, lung cancer, thyroid cancer, and certain sarcomas, such as infantile fibrosarcoma.

This compound is an orally active, highly potent, and selective pan-tropomyosin receptor kinase inhibitor designed to target these aberrant TRK activities medchemexpress.comguidetopharmacology.orgcancer.govnih.gov. It suppresses tumor growth by inhibiting the phosphorylation of TRKA, a key event in the activation of TRK signaling pathways medchemexpress.com. Research has shown that this compound effectively inhibits the activity of phosphorylated TRKA in colorectal cancer cells (e.g., KM12 cell line) that harbor the TPM3-NTRK1 fusion gene, with an EC50 of 17.6 ng/g in tumor tissue medchemexpress.comnih.gov. This inhibition prevents the activation of downstream signaling pathways, leading to the induction of cellular apoptosis and the suppression of cell growth in tumors that express these oncogenic NTRK fusion proteins cancer.gov. This compound's ability to inhibit these constitutively active kinases highlights its importance as a research compound in understanding the therapeutic potential of targeting NTRK fusions in cancer.

Beyond gene fusions, other forms of aberrant TRK signaling, such as TRK overexpression or point mutations, can also contribute to disease pathogenesis. While less common than fusions, these alterations can lead to enhanced TRK activity, promoting uncontrolled cell proliferation, survival, and invasiveness. For instance, increased expression of TRKB has been observed in certain cancers, contributing to a malignant phenotype.

This compound's broad inhibitory activity against TRKA, TRKB, and TRKC makes it a valuable compound for investigating the roles of TRK overexpression and specific mutations in disease. Studies have demonstrated that this compound can significantly inhibit BDNF/TRKB-induced migration and invasiveness in gallbladder cancer cells, particularly those harboring wild-type KRAS dcchemicals.comiiarjournals.org. This inhibitory effect is mediated by reducing invasiveness through the suppression of epithelial-mesenchymal transition (EMT) via the extracellular signal-regulated kinase (ERK) or protein kinase B (AKT) pathways dcchemicals.com. These findings underscore this compound's utility in dissecting the complex signaling networks driven by various forms of aberrant TRK activation and its potential as a compound for research into TRK-driven pathologies.

Table 2: Key Data on this compound's Inhibitory Activity

TargetMechanism of ActionObserved EffectRelevant Cell Lines/ModelsReference
TRKAInhibits phosphorylationSuppresses tumor growthKM12 colorectal cancer cells (harboring TPM3-NTRK1 fusion) medchemexpress.comnih.gov
TRKBInhibits BDNF-induced phosphorylationInhibits migration and invasiveness; Reduces EMT via ERK/AKT pathwaysGallbladder cancer cells (e.g., TYGBK-1) dcchemicals.comiiarjournals.org
Pan-TRKSelective inhibition of TRKA, TRKB, TRKCInduces cellular apoptosis; Inhibits cell growth in tumors with NTRK fusions/overexpressionVarious solid tumors with TRK rearrangements guidetopharmacology.orgcancer.gov

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO-7579;  ONO 7579;  ONO7579; 

Origin of Product

United States

Ono 7579 As a Pan Trk Inhibitor in Preclinical Research

Molecular and Biochemical Characterization

ONO-7579 functions by specifically targeting and binding to TRK receptors and their associated fusion proteins cancer.gov. This interaction is crucial for its inhibitory effects on cellular signaling pathways.

Target Specificity and Potency Against TRKA, TRKB, and TRKC

This compound demonstrates high potency and selectivity as a pan-TRK inhibitor, targeting neurotrophic tyrosine receptor kinase (NTRK) types 1 (TrkA), 2 (TrkB), and 3 (TrkC) cancer.govnih.govresearchgate.netguidetopharmacology.org. Preclinical studies have shown its efficacy in various cancer models. For instance, in a murine xenograft tumor model using human colorectal cancer KM12 cells (harboring the tropomyosin 3 (TPM3)-NTRK1 fusion gene), this compound exhibited a tumor concentration causing 50% of the maximum effect (EC50) on phosphorylated TRKA (pTRKA) at 17.6 ng/g nih.govmedchemexpress.com. This indicates that a tumor tissue concentration of 17.6 ng/g of this compound is sufficient to inhibit 50% of pTRKA activity in this specific model nih.govmedchemexpress.com.

Table 1: this compound Potency Data

TargetCell Line/ModelAssayEC50 (Tumor Concentration)Reference
pTRKAKM12 (colorectal cancer xenograft)Pharmacokinetic-Pharmacodynamic-Efficacy Modeling17.6 ng/g nih.govmedchemexpress.com

Inhibition of TRK Phosphorylation

A primary mechanism of this compound involves the inhibition of TRK phosphorylation. By binding to TRK and fusion proteins, this compound prevents neurotrophin-TRK interaction and subsequent TRK activation cancer.gov. This inhibition of phosphorylation is critical for suppressing downstream signaling pathways that drive tumor growth and survival cancer.gov. Specifically, this compound has been shown to abrogate brain-derived neurotrophic factor (BDNF)-induced protein kinase B (AKT) phosphorylation in gallbladder cancer (GBC) cell lines . Furthermore, it significantly inhibited TRKB phosphorylation in GBC cells, contributing to its suppressive effects on proliferation and invasiveness dcchemicals.comresearchgate.net. The compound also suppresses tumor growth by inhibiting the phosphorylation of TRKA medchemexpress.com.

Mechanism of Action at the Cellular Level

At the cellular level, this compound exerts its effects by disrupting key downstream signaling pathways that are aberrantly activated in cancers driven by TRK overexpression or NTRK gene fusions cancer.govmdpi.com.

Disruption of Downstream Signaling Pathways

The inhibition of TRK phosphorylation by this compound leads to the disruption of critical signaling cascades essential for cancer cell proliferation, survival, and metastasis cancer.govmdpi.com.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) cascade, is a crucial signaling route involved in regulating cell proliferation, differentiation, and apoptosis frontiersin.orgnih.govoncotarget.com. This compound has been shown to reduce the invasiveness of gallbladder cancer cells by inhibiting epithelial-mesenchymal transition (EMT) through its action on the ERK pathway dcchemicals.com. This indicates that this compound interferes with the aberrant activation of the MAPK/ERK1/2 pathway, which is often hyperactive in various cancers nih.govoncotarget.comscispace.com.

Table 2: Key Signaling Pathways Affected by this compound

PathwayEffect of this compoundCellular OutcomeReference
MAPK (ERK1/2)InhibitionReduced invasiveness, interference with EMT dcchemicals.com
PI3K/AKTAbrogation of phosphorylationInhibition of cell proliferation and survival signals

Preclinical Efficacy Studies of Ono 7579

In Vitro Investigations in Cancer Cell Lines

ONO-7579 has demonstrated significant inhibitory effects on cancer cell proliferation, migration, and invasion in various in vitro models.

Colorectal Cancer Models (e.g., KM12 Cells)

In human colorectal cancer cell lines, specifically KM12 cells, which harbor the tropomyosin 3 (TPM3)-neurotrophic tyrosine receptor kinase 1 (NTRK1) fusion gene, this compound has shown potent activity. The concentration of this compound in tumor tissue required to achieve 50% inhibition of phosphorylated TRKA (pTRKA) activity (EC50) was determined to be 17.6 ng/g. This indicates this compound's ability to effectively suppress TRKA phosphorylation in colorectal cancer cells. nih.govinvivochem.cn

Gallbladder Cancer (GBC) Models (e.g., TYGBK-1, NOZ Cells)

Studies utilizing human gallbladder cancer (GBC) cell lines, including TYGBK-1 and NOZ, have revealed this compound's antitumor effects. This compound exhibited a dose-dependent suppressive effect on cell proliferation in TYGBK-1 cells. guidetopharmacology.org Furthermore, this compound treatment significantly inhibited the migration and invasion of GBC cells in both TYGBK-1 and NOZ cell lines. guidetopharmacology.orgnih.govuni-freiburg.deresearchgate.net The compound also reduced the expression of vascular endothelial growth factors (VEGFs) in both cell lines. guidetopharmacology.orgnih.govguidetoimmunopharmacology.org These findings suggest this compound's potential to inhibit key malignant phenotypes in GBC.

Other Solid Tumor Cell Line Models

As a pan-TRK inhibitor, this compound is being investigated for its activity in a variety of solid tumor types that harbor NTRK rearrangements. guidetopharmacology.orgnih.govguidetoimmunopharmacology.orguni.lu While specific detailed in vitro data for other solid tumor cell lines were not extensively highlighted in the provided research, its broad inhibitory mechanism against TRK suggests potential applicability beyond colorectal and gallbladder cancer models.

Context-Dependent Efficacy (e.g., KRAS Mutation Status)

The efficacy of this compound in GBC models has been observed to be influenced by the KRAS mutation status of the cells. This compound demonstrated an antiproliferative effect on GBC cells harboring wild-type KRAS, such as TYGBK-1 cells. guidetopharmacology.org However, it did not show a satisfactory anticancer effect against KRAS-mutant NOZ cells in terms of proliferation inhibition. guidetopharmacology.org This difference in proliferative suppression is attributed to the fact that this compound does not affect the ERK pathway in KRAS-mutant NOZ cells, a pathway on which their proliferation largely depends. guidetopharmacology.org Despite the difference in proliferation, this compound significantly inhibited migration and invasion in both KRAS wild-type (TYGBK-1) and KRAS-mutant (NOZ) cells, although the trend was particularly notable in TYGBK-1 cells. guidetopharmacology.org this compound's suppression of brain-derived neurotrophic factor (BDNF)/TRKB-induced GBC invasiveness was achieved through the inhibition of epithelial-mesenchymal transition (EMT) by down-regulating transcription factors like SLUG, SNAIL, and TWIST, especially in GBC cells with wild-type KRAS. guidetopharmacology.org

Table 1: Summary of this compound In Vitro Efficacy in Gallbladder Cancer Cell Lines

Cell LineKRAS StatusProliferation InhibitionMigration InhibitionInvasion InhibitionVEGF Expression Inhibition
TYGBK-1Wild-typeSuppressive (dose-dependent) guidetopharmacology.orgSignificant guidetopharmacology.orgnih.govSignificant guidetopharmacology.orgnih.govInhibited guidetopharmacology.orgnih.gov
NOZMutantNot significant guidetopharmacology.orgSignificant guidetopharmacology.orgnih.govSignificant guidetopharmacology.orgnih.govInhibited guidetopharmacology.orgnih.gov

In Vivo Antitumor Activity in Animal Models

This compound has also been evaluated for its antitumor activity in preclinical animal models, providing insights into its systemic efficacy.

Murine Xenograft Tumor Models

The pharmacokinetic (PK), pharmacodynamic (PD), and antitumor efficacy relationships of this compound were characterized in murine xenograft models using human colorectal cancer KM12 cells. These cells were chosen as they harbor the TPM3-NTRK1 fusion gene, making them a relevant model for TRK inhibition studies. nih.gov

In these models, it was observed that tumor concentrations of this compound were higher than plasma concentrations. nih.gov A direct Emax model was used to describe the effect on pTRKA in tumors, with an estimated this compound tumor concentration of 17.6 ng/g causing 50% of the maximum effect. nih.gov Furthermore, a pTRKA-driven tumor growth inhibition model revealed a "switch-like" relationship between the pTRKA inhibition rate and the antitumor effect. This compound began to sharply increase its antitumor effect at pTRKA inhibition rates exceeding 60%, and inhibition rates greater than 91.5% were required to achieve tumor reduction. nih.gov This suggests that pTRKA levels in tumors could serve as a valuable biomarker for guiding dose regimens in early-stage clinical studies. nih.gov

Table 2: this compound In Vivo Efficacy in Murine Xenograft Model (KM12)

ParameterValue (KM12 Xenograft Model)Reference
Tumor this compound concentration for 50% pTRKA inhibition (EC50)17.6 ng/g nih.gov
pTRKA inhibition for sharp antitumor effect onset>60% nih.gov
pTRKA inhibition for tumor reduction>91.5% nih.gov

Advanced Research Areas and Considerations

Combinatorial Preclinical Strategies

ONO-7579 in Combination with Other Targeted Agents

Preclinical research into the efficacy of TRK inhibitors often explores their potential in combination therapies to enhance anti-tumor effects or overcome resistance mechanisms. While the broader field of targeted therapy for cancers, such as biliary tract cancers, considers combinations of IDH inhibitors with chemotherapy, targeted therapy, or immunotherapy, specific detailed preclinical data on this compound in combination with other targeted agents was not explicitly detailed in the provided search results nih.gov. However, the general principle of evaluating combination efficacy with oncology compounds, including anti-angiogenic drugs, is a recognized area of preclinical pharmacokinetic/pharmacodynamic modeling page-meeting.org.

Interaction with Immunotherapy Agents (Preclinical Hypotheses)

The role of TRK inhibitors in modulating the immune response or enhancing the effects of immunotherapy agents is an area of evolving research. While the provided information does not detail specific preclinical hypotheses regarding direct interactions of this compound with immunotherapy agents, this compound has been mentioned in the context of patents related to PD-1/PD-L1 inhibitors and other compounds useful in cancer treatment strategies, which may include combination approaches with immunotherapies google.com. Immunotherapy, alongside other novel therapeutics, is recognized for its potential in targeting cancer stem cells, which contribute to drug resistance and recurrence frontiersin.org.

Comparative Preclinical Analysis with Other TRK Inhibitors

This compound is positioned among a growing class of TRK inhibitors undergoing preclinical and clinical development, including compounds such as entrectinib, larotrectinib, repotrectinib, cabozantinib, LOXO-195, sitravatinib, and merestinib (B612287) tandfonline.com.

This compound is characterized as a highly potent and selective pan-TRK inhibitor guidetopharmacology.orgnih.govresearchgate.netcancer.govmedchemexpress.com. Its preclinical evaluation has revealed specific anti-tumor effects dependent on the genetic profile of cancer cells. For instance, in a preclinical study using human gallbladder cancer (GBC) cell lines, this compound effectively suppressed proliferation in the TYGBK-1 cell line, which is wild-type for K-Ras. Conversely, it did not show a similar suppressive effect on the NOZ cell line, which harbors a K-Ras mutation nih.govdovepress.comnih.govallenpress.com. This suggests a potent anti-tumor effect on GBC cells without K-Ras mutation, indicating a potential distinctive sensitivity profile nih.govdovepress.com.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling studies in murine xenograft models have shown that this compound tumor concentrations are higher than plasma concentrations. Changes in tumor concentrations were described with an additional tumor compartment that did not influence plasma concentrations nih.govresearchgate.net. Phosphorylated TRKA (pTRKA) in tumors served as an effective biomarker, with a direct Emax model describing its response to this compound nih.govresearchgate.net.

This compound demonstrates high potency and selectivity as a pan-TRK inhibitor guidetopharmacology.orgnih.govresearchgate.netcancer.govmedchemexpress.com. In KM12 human colorectal cancer cells, which harbor the tropomyosin 3 (TPM3)-neurotrophic tyrosine receptor kinase 1 (NTRK1) fusion gene, the tumor this compound concentration causing 50% of the maximum effect (EC50) on pTRKA inhibition was estimated to be 17.6 ng/g nih.govresearchgate.netmedchemexpress.com. A pTRKA-driven tumor growth inhibition model indicated that this compound began to sharply increase its anti-tumor effect at pTRKA inhibition rates greater than 60% and required greater than 91.5% inhibition to reduce tumors nih.govresearchgate.net.

The observed differential effect of this compound on GBC cell lines based on K-Ras mutation status (effective in K-Ras wild-type TYGBK-1 but not K-Ras mutant NOZ) highlights a specific aspect of its preclinical selectivity nih.govdovepress.comnih.govallenpress.com.

Table 1: Preclinical Potency Data for this compound in KM12 Xenograft Model

ParameterValueTarget/ModelReference
EC50 for pTRKA inhibition17.6 ng/gKM12 colorectal cancer cells (tumor tissue) nih.govresearchgate.netmedchemexpress.com
pTRKA inhibition for sharp anti-tumor effect>60%Murine KM12 xenograft model nih.govresearchgate.net
pTRKA inhibition for tumor reduction>91.5%Murine KM12 xenograft model nih.govresearchgate.net

Table 2: Preclinical Activity Profile of this compound in Gallbladder Cancer Cell Lines

Cell LineK-Ras StatusEffect of this compound on ProliferationReference
TYGBK-1Wild-typeSuppressed nih.govdovepress.comnih.govallenpress.com
NOZMutantNot suppressed nih.govdovepress.comnih.govallenpress.com

Future Directions in Ono 7579 Research

Exploration of Novel Therapeutic Applications Beyond Current Cancer Models (Preclinical)

While ONO-7579 has shown suppressive effects on proliferation, invasive potential, and vascular endothelial growth factor expression in human gallbladder cancer (GBC) cell lines, and has been studied in colorectal cancer models, future preclinical investigations aim to expand its therapeutic scope medchemexpress.comspandidos-publications.comnih.gov. TRK fusions, which are oncogenic drivers amenable to TRK inhibition, are found in a diverse range of solid tumors in both adult and pediatric populations nih.govnih.govjci.orgtandfonline.com.

Beyond the established solid tumor models, there is a recognized need to explore this compound's potential in other cancer types. For instance, TRK fusions have been identified in various hematologic malignancies, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), histiocytosis, multiple myeloma, and dendritic cell neoplasms nih.govjci.org. Preclinical studies with other TRK inhibitors have shown responsiveness in patient-derived xenograft (PDX) models of these hematologic cancers, suggesting a potential avenue for this compound to be investigated in these less common, yet TRK-driven, malignancies nih.govjci.orgoncokb.org.

Investigation of TRK-Independent Effects

This compound's primary mechanism of action involves the selective inhibition of TRKA, TRKB, and TRKC, thereby preventing TRK activation and downstream signaling pathways that promote cell growth and survival in tumors with TRK overexpression or NTRK fusion proteins researchgate.netcancer.govmedchemexpress.com. However, a significant challenge in TRK inhibitor therapy is the emergence of resistance, which can occur through TRK-independent mechanisms tandfonline.comtandfonline.com.

While current data emphasize this compound's potent and selective TRK inhibition, future research could delve into whether this compound possesses any TRK-independent effects that might contribute to its activity or could be leveraged to overcome resistance. Although direct evidence of such effects for this compound is not widely reported, the general phenomenon of TRK-independent resistance to TRK inhibitors highlights the importance of exploring potential off-target or pleiotropic effects that could provide additional therapeutic benefits or offer strategies for combination therapies.

Structural Biology and Medicinal Chemistry Approaches for Analog Development (Research Focus)

The precise molecular structure of this compound (N-{2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl}-N'-[2-(methanesulfonyl)-5-(trifluoromethyl)phenyl]urea) provides a foundation for advanced drug design cancer.govnih.govtandfonline.com. Structural biology and medicinal chemistry are indispensable disciplines for optimizing the activity, selectivity, and pharmacokinetic properties of small molecule inhibitors and for developing novel analogs escholarship.orgnih.gov.

Future research on this compound could heavily leverage these approaches to:

Elucidate Binding Mechanisms: Detailed structural biology studies, such as co-crystallography of this compound with TRK kinase domains, could provide atomic-level insights into its binding mode. This understanding is crucial for rational drug design.

Overcome Resistance Mutations: As with other TRK inhibitors, acquired resistance mutations in the NTRK kinase domain can limit therapeutic efficacy mdpi.compatsnap.com. Medicinal chemistry efforts, guided by structural insights, could focus on designing this compound analogs capable of circumventing these resistance mechanisms, including solvent-front mutations (e.g., TRKA G595R, TRKC G623R) mdpi.compatsnap.com.

Improve Pharmacological Properties: Analog development could also aim to enhance other desirable properties, such as brain penetration for treating central nervous system (CNS) metastases, while maintaining or improving potency and selectivity mdpi.compatsnap.com.

Development of Advanced Preclinical Models

The continued development of this compound necessitates increasingly sophisticated preclinical models that more accurately recapitulate human disease biology and predict clinical outcomes. While this compound has been effectively evaluated in conventional murine xenograft models using cell lines like KM12, the future demands more advanced systems medchemexpress.comresearchgate.net.

Key areas for advanced preclinical model development include:

Patient-Derived Xenograft (PDX) Models: PDX models, derived directly from patient tumors, maintain the histological and genetic heterogeneity of the original tumor, offering a more clinically relevant platform for evaluating this compound's efficacy against a broader spectrum of NTRK-fusion positive cancers, including those with rare fusion partners or specific resistance profiles researchgate.netnih.govnih.govjci.orgoncokb.orgaacrjournals.org.

Tumor Organoid Models: Patient-derived tumor organoids represent a significant advancement, capable of retaining key phenotypic and molecular characteristics of the original tumor, including clonal heterogeneity researchgate.netnih.govthewellbio.comnih.govspringernature.com. These three-dimensional in vitro models can be utilized for high-throughput drug screening, predicting individual patient responses, and studying mechanisms of resistance to this compound in a more physiologically relevant context than traditional two-dimensional cell cultures researchgate.netnih.govnih.govspringernature.com.

Genetically Engineered Mouse Models (GEMMs): For specific NTRK fusions, GEMMs can provide valuable insights into tumor initiation, progression, and response to TRK inhibition in vivo, offering a powerful tool for understanding the long-term effects and resistance mechanisms of this compound nih.gov.

The integration of these advanced preclinical models will be crucial for comprehensively evaluating this compound's potential, identifying optimal patient populations, and guiding its future clinical development.

Q & A

Q. How does ONO-7579 inhibit TRK signaling, and what experimental methods validate its mechanism of action?

this compound is a selective pan-TRK inhibitor that binds to TRKA, TRKB, and TRKC fusion proteins, blocking phosphorylation and downstream signaling. Mechanistic validation involves measuring phospho-TRKA (pTRKA) suppression in tumor tissues via immunoblotting or ELISA. In KM12 colorectal cancer xenografts, pTRKA levels decreased dose-dependently, with EC50 values of 17.6 ng/g tumor tissue . Pharmacokinetic-pharmacodynamic (PK/PD) models confirmed that tumor concentrations of this compound correlate with pTRKA inhibition, supporting its target engagement .

Q. What PK/PD models are used to optimize dosing regimens in preclinical studies?

A sequential PK/PD/efficacy model was developed using KM12 xenograft mice. Plasma and tumor concentrations were described via a single-compartment model, with tumor concentrations exceeding plasma levels. The Emax model linked tumor drug levels to pTRKA inhibition, while a tumor growth inhibition model established a threshold (>60% pTRKA suppression for efficacy; >91.5% for tumor volume reduction). This approach informed dosing schedules (e.g., 0.06–0.60 mg/kg daily) .

Q. How is pTRKA validated as a biomarker for this compound efficacy?

pTRKA levels in tumors serve as a pharmacodynamic biomarker. Studies showed a nonlinear "switch" relationship: pTRKA suppression <60% had minimal antitumor effects, while >91.5% inhibition drove significant tumor regression. This threshold guided dose optimization in preclinical models and is proposed for clinical biomarker-driven trials .

Q. What in vitro assays are critical for assessing this compound’s selectivity and potency?

Cell proliferation assays (e.g., in KM12 colorectal or TYGBK-1 gallbladder cancer lines) quantify EC50 values. Western blotting or flow cytometry measures TRK phosphorylation inhibition. Selectivity is confirmed via kinase panel screens, ensuring minimal off-target effects on other tyrosine kinases .

Advanced Research Questions

Q. How can PK/PD modeling reconcile discrepancies between preclinical efficacy and clinical trial discontinuation?

Despite preclinical success in xenografts (e.g., tumor regression at ≥0.6 mg/kg), this compound’s Phase I/II trials were discontinued for strategic reasons. Researchers should evaluate interspecies differences in drug metabolism, tumor microenvironment variability, and biomarker translatability. For example, the pTRKA threshold identified in mice may not align with human pharmacokinetics or tumor heterogeneity .

Q. What methodological challenges arise when integrating tumor compartment PK data into efficacy models?

Tumor drug concentration data often require multi-compartment modeling, as this compound accumulates preferentially in tumors. Challenges include sampling timepoints (peaks at 300 hours in mice) and ensuring tumor homogenization for accurate measurement. Non-linear mixed-effects (NLME) models can address inter-individual variability in drug distribution .

Q. How do KRAS mutations influence this compound’s efficacy in gallbladder cancer models?

In KRAS-mutant NOZ and wild-type TYGBK-1 gallbladder cells, this compound suppressed invasion and VEGF expression irrespective of KRAS status. However, proliferation inhibition was stronger in TYGBK-1, suggesting TRK dependency varies with genetic background. Combinatorial studies with KRAS inhibitors may clarify resistance mechanisms .

Q. What statistical approaches are recommended for analyzing threshold-driven efficacy data (e.g., pTRKA >91.5% inhibition)?

Logistic regression or Bayesian hierarchical models can quantify the probability of tumor response above/below the inhibition threshold. Sensitivity analyses should assess model robustness to outliers, particularly in small-sample xenograft studies .

Q. How should researchers design experiments to evaluate this compound in combination therapies?

Use factorial design to test synergy with chemotherapy or immunotherapy. For example, in KM12 models, combine this compound with anti-angiogenics (e.g., bevacizumab) and measure additive effects on tumor growth and metastasis. PK/PD models must account for drug-drug interactions and overlapping toxicity .

Q. What translational strategies improve biomarker-driven dosing in early-phase trials?

Adaptive trial designs with real-time pTRKA monitoring (via liquid biopsy or sequential tumor sampling) can dynamically adjust doses. Population PK models incorporating patient covariates (e.g., body weight, hepatic function) may reduce inter-patient variability in drug exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.